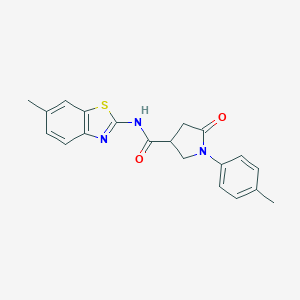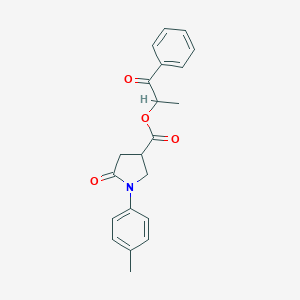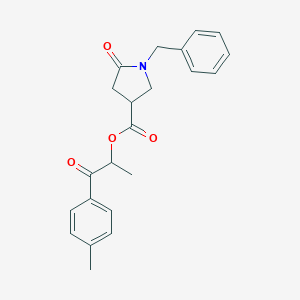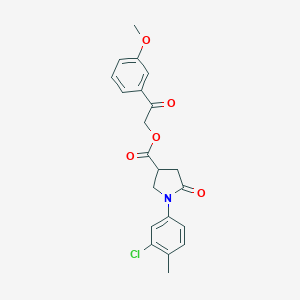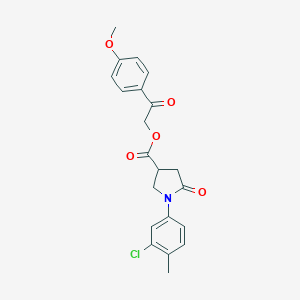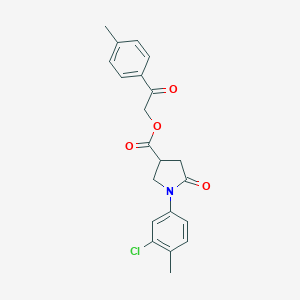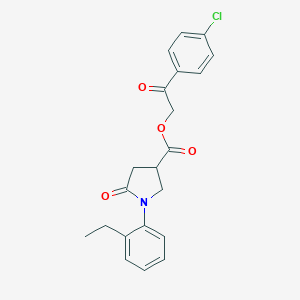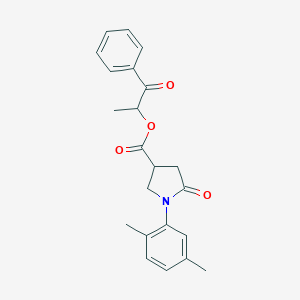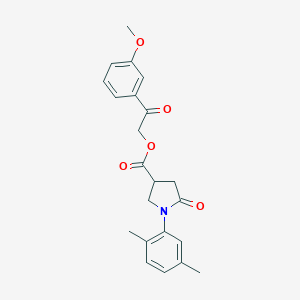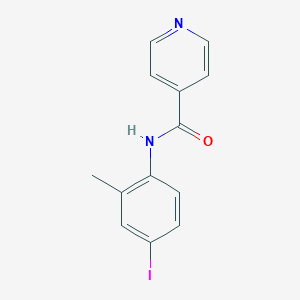
N-(4-iodo-2-methylphenyl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-iodo-2-methylphenyl)pyridine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as IMPY and belongs to the class of pyridine-4-carboxamide derivatives. IMPY has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
The mechanism of action of IMPY is not fully understood, but it is believed to involve the binding of the compound to specific receptors in the brain. IMPY has been shown to bind selectively to beta-amyloid plaques, which are characteristic of Alzheimer's disease, and thus can be used as a diagnostic tool for the disease. IMPY has also been shown to inhibit the growth of cancer cells in vitro, but the exact mechanism of action is not yet clear.
Biochemical and Physiological Effects:
IMPY has been shown to have a variety of biochemical and physiological effects, including its ability to bind selectively to beta-amyloid plaques in the brain, its potential use as a therapeutic agent for cancer, and its ability to inhibit the growth of cancer cells in vitro. IMPY has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of IMPY is its high yield and purity in the synthesis process, which makes it an ideal compound for scientific research. IMPY also has a wide range of potential therapeutic applications, which makes it a versatile compound for laboratory experiments. However, one of the limitations of IMPY is its limited solubility in aqueous solutions, which can make it difficult to work with in certain laboratory experiments.
Future Directions
There are several future directions for the scientific research on N-(4-iodo-2-methylphenyl)pyridine-4-carboxamide. One potential direction is the development of more efficient synthesis methods for the compound, which could increase its availability for scientific research. Another potential direction is the further exploration of its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer. Finally, the development of new derivatives of IMPY could lead to the discovery of compounds with even greater therapeutic potential.
Synthesis Methods
The synthesis of N-(4-iodo-2-methylphenyl)pyridine-4-carboxamide involves the reaction of 4-cyanopyridine with 4-iodo-2-methylbenzene in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of an acid. The yield of the reaction is typically high, and the purity of the product can be achieved through recrystallization.
Scientific Research Applications
IMPY has been extensively studied for its potential therapeutic applications, including its use as a diagnostic tool for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. IMPY has been shown to bind selectively to beta-amyloid plaques, which are characteristic of Alzheimer's disease, and thus can be used as a diagnostic tool for the disease. IMPY has also been studied for its potential use as a therapeutic agent for cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
Product Name |
N-(4-iodo-2-methylphenyl)pyridine-4-carboxamide |
|---|---|
Molecular Formula |
C13H11IN2O |
Molecular Weight |
338.14 g/mol |
IUPAC Name |
N-(4-iodo-2-methylphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C13H11IN2O/c1-9-8-11(14)2-3-12(9)16-13(17)10-4-6-15-7-5-10/h2-8H,1H3,(H,16,17) |
InChI Key |
PSCJJASCXRMHAX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2=CC=NC=C2 |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



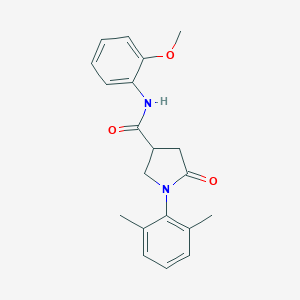
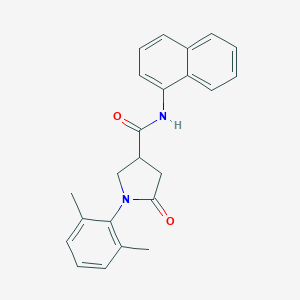
![1-benzyl-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B271211.png)
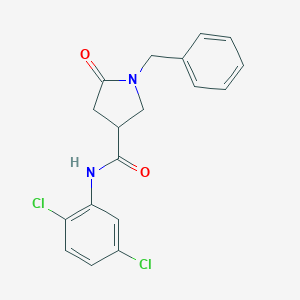
![Isopropyl 4-({[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271214.png)
